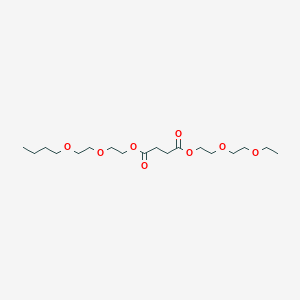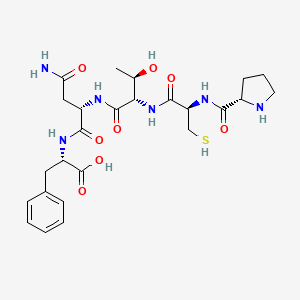
L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- is a complex peptide compound composed of five amino acids: L-phenylalanine, L-proline, L-cysteine, L-threonine, and L-asparagine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions to prevent racemization.
Deprotection: Protective groups on the amino acids are removed using specific reagents, such as trifluoroacetic acid (TFA), to expose reactive sites for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like TFA, followed by purification through techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microbial hosts, such as Escherichia coli, which then express the peptide. The peptide is subsequently purified from the microbial culture.
化学反応の分析
Types of Reactions
L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: DTT or β-mercaptoethanol (BME) in aqueous buffers.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides in organic solvents.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized in the development of bioactive materials and as a component in biochemical assays.
作用機序
The mechanism of action of L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to active sites or allosteric sites on enzymes, modulating their activity. Additionally, the presence of cysteine allows for the formation of disulfide bonds, which can influence the peptide’s stability and function.
類似化合物との比較
Similar Compounds
L-Phenylalanyl-L-proline:
L-Phenylalanine, L-lysyl-L-leucyl-L-isoleucyl-L-prolyl-L-asparaginyl-: A longer peptide with different amino acid composition.
Cyclo (L-phenylalanine-L-proline): A cyclic dipeptide involved in quorum sensing in bacteria.
Uniqueness
L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can enhance the peptide’s stability and functionality, making it valuable for various applications in research and industry.
特性
CAS番号 |
680987-17-1 |
|---|---|
分子式 |
C25H36N6O8S |
分子量 |
580.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H36N6O8S/c1-13(32)20(31-23(36)18(12-40)30-21(34)15-8-5-9-27-15)24(37)28-16(11-19(26)33)22(35)29-17(25(38)39)10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18,20,27,32,40H,5,8-12H2,1H3,(H2,26,33)(H,28,37)(H,29,35)(H,30,34)(H,31,36)(H,38,39)/t13-,15+,16+,17+,18+,20+/m1/s1 |
InChIキー |
QVDOULBEKUTTLL-KQFIUFIBSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2)O |
正規SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CS)NC(=O)C2CCCN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


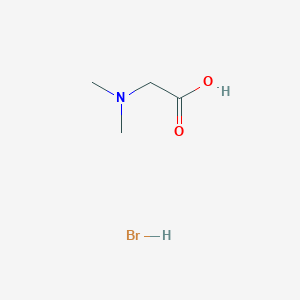
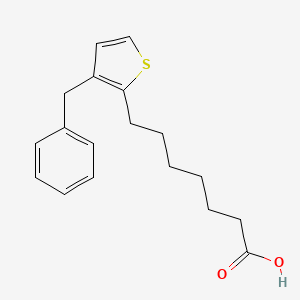

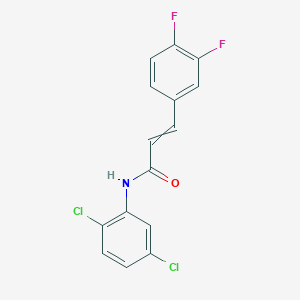
![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)
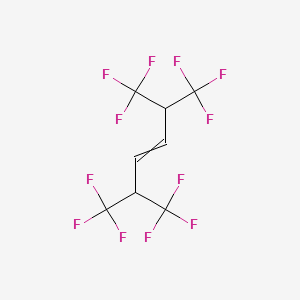
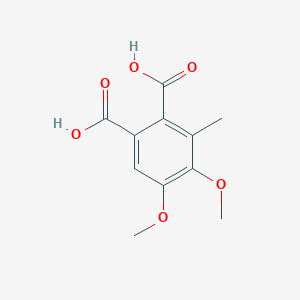
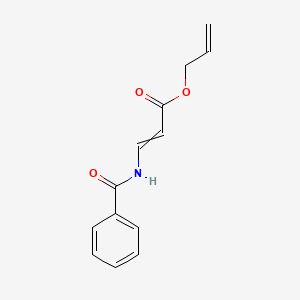
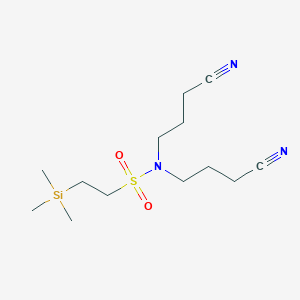
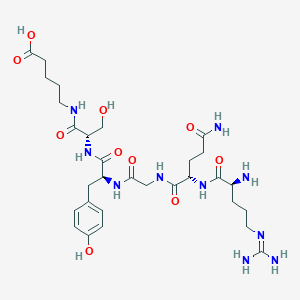
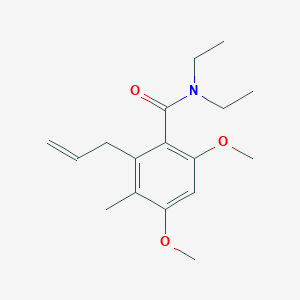
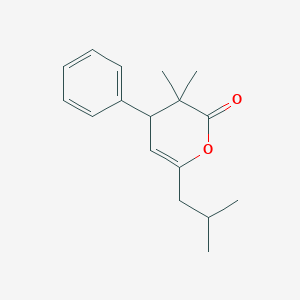
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)
